molecular formula C12H14BrNO2 B1294237 3'-Bromo-4'-morpholinoacetophenone CAS No. 957066-05-6

3'-Bromo-4'-morpholinoacetophenone

Cat. No.: B1294237
CAS No.: 957066-05-6
M. Wt: 284.15 g/mol
InChI Key: FFGSRLSYOANMJK-UHFFFAOYSA-N
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Description

3’-Bromo-4’-morpholinoacetophenone is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol. It is typically a white to yellow solid and is known for its unique properties that make it suitable for various scientific studies. The compound’s IUPAC name is 1-[3-bromo-4-(4-morpholinyl)phenyl]ethanone.

Safety and Hazards

The safety data sheet for a similar compound, 4-Morpholinoacetophenone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Bromo-4’-morpholinoacetophenone can be synthesized through a multi-step process involving the bromination of acetophenone derivatives. One common method involves the selective bromination of 3-chloro-4-hydroxy-acetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . Another approach includes the use of pyridine hydrobromide perbromide as the brominating agent, with acetic acid as the solvent .

Industrial Production Methods

Industrial production methods for 3’-Bromo-4’-morpholinoacetophenone typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, reaction time, and the molar ratio of reagents, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-4’-morpholinoacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted acetophenone derivatives.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

3’-Bromo-4’-morpholinoacetophenone is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound is used in the development of pharmaceutical agents due to its unique chemical properties.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-morpholinoacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4’-Bromoacetophenone: Similar in structure but lacks the morpholino group.

    3’-Chloro-4’-morpholinoacetophenone: Similar but with a chlorine atom instead of bromine.

    4’-Morpholinoacetophenone: Lacks the bromine atom.

Uniqueness

3’-Bromo-4’-morpholinoacetophenone is unique due to the presence of both the bromine atom and the morpholino group, which confer distinct chemical and biological properties. This combination enhances its reactivity and binding affinity in various applications, making it a valuable compound in scientific research .

Properties

IUPAC Name

1-(3-bromo-4-morpholin-4-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGSRLSYOANMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650351
Record name 1-[3-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957066-05-6
Record name 1-[3-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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